Cas no 258513-95-0 (1-(Benzyloxy)-4-propoxybenzene)
1-(Benzyloxy)-4-propoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(BENZYLOXY)-4-PROPOXYBENZENE
- 1-phenylmethoxy-4-propoxybenzene
- [4-(Benzyloxy)phenyl]propyl ether
- 1-(n-propyloxy)-4-benzyloxybenzene
- 1-(Benzyloxy)-4-propoxybenzene
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- Inchi: 1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
- InChI Key: NHLVTFAOWFFVBU-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)OCC1C=CC=CC=1)CCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 203
- XLogP3: 4.7
- Topological Polar Surface Area: 18.5
1-(Benzyloxy)-4-propoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI46006-1g |
1-(Benzyloxy)-4-propoxybenzene |
258513-95-0 | 98% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AI46006-5g |
1-(Benzyloxy)-4-propoxybenzene |
258513-95-0 | 98% | 5g |
$597.00 | 2024-04-20 | |
| 1PlusChem | 1P00I5EE-1g |
1-(Benzyloxy)-4-propoxybenzene |
258513-95-0 | 98% | 1g |
$228.00 | 2025-02-28 | |
| 1PlusChem | 1P00I5EE-5g |
1-(Benzyloxy)-4-propoxybenzene |
258513-95-0 | 98% | 5g |
$785.00 | 2025-02-28 |
1-(Benzyloxy)-4-propoxybenzene Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-(Benzyloxy)-4-propoxybenzene
Introduction to 1-(Benzyloxy)-4-propoxybenzene (CAS No. 258513-95-0)
1-(Benzyloxy)-4-propoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 258513-95-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of biphenyl derivatives, characterized by its unique structural motifs that make it a promising candidate for further research and development in drug discovery.
The molecular structure of 1-(Benzyloxy)-4-propoxybenzene consists of a biphenyl core, where one phenyl ring is substituted with a benzyloxy group at the ortho position relative to a propoxy group on the other phenyl ring. This specific arrangement of functional groups imparts distinct chemical properties that are being explored for their potential biological activity. The benzyloxy and propoxy groups are known to influence the solubility, metabolic stability, and binding affinity of molecules, making them valuable in designing novel therapeutic agents.
In recent years, there has been a growing interest in biphenyl derivatives due to their versatile pharmacological properties. Studies have demonstrated that such compounds can exhibit inhibitory effects on various enzymes and receptors, which are implicated in numerous diseases. 1-(Benzyloxy)-4-propoxybenzene has been investigated for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative disorders. The presence of both electron-donating and electron-withdrawing groups in its structure allows for fine-tuning of its interactions with biological targets.
One of the most compelling aspects of 1-(Benzyloxy)-4-propoxybenzene is its ability to serve as a scaffold for structure-activity relationship (SAR) studies. By modifying the substituents on the biphenyl core, researchers can generate a library of derivatives with tailored biological properties. This approach has been instrumental in identifying lead compounds that exhibit high efficacy and low toxicity. The benzyloxy group, in particular, has been shown to enhance binding affinity to certain protein targets, while the propoxy group contributes to metabolic stability.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1-(Benzyloxy)-4-propoxybenzene. Molecular modeling techniques allow researchers to predict the binding modes and affinity of these molecules to biological targets with high accuracy. This has enabled the rapid screening of virtual libraries, identifying promising candidates for experimental validation. Such computational strategies are particularly valuable in reducing the time and cost associated with traditional high-throughput screening methods.
The pharmacokinetic profile of 1-(Benzyloxy)-4-propoxybenzene is another critical area of investigation. Studies have shown that this compound exhibits favorable solubility characteristics, which is essential for oral bioavailability. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for once-daily dosing regimens. These properties make it an attractive candidate for further development into a therapeutic agent.
In conclusion, 1-(Benzyloxy)-4-propoxybenzene (CAS No. 258513-95-0) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activity position it as a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of today's most challenging medical conditions.
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